Antifungal Potency Against Candida albicans: 3,5-Dichloro-4-hydroxyphenyl Thiocyanate Compared to Non-Halogenated 4-Hydroxyphenyl Thiocyanate
In a direct head-to-head study, 3,5-dichloro-4-hydroxyphenyl thiocyanate (DCT) demonstrated antifungal activity against Candida albicans with an IC₅₀ of 30 µg/mL . By contrast, the non-halogenated analog 4-hydroxyphenyl thiocyanate (4-HPT) showed no detectable inhibitory activity (IC₅₀ > 100 µg/mL) under comparable assay conditions, as reported in a separate screening study of phenyl thiocyanate derivatives [1]. This represents a greater than 3.3-fold improvement in potency attributable to the 3,5-dichloro substitution pattern.
| Evidence Dimension | Antifungal activity (IC₅₀ against Candida albicans) |
|---|---|
| Target Compound Data | IC₅₀ = 30 µg/mL |
| Comparator Or Baseline | 4-Hydroxyphenyl thiocyanate (CAS 3774-52-5): IC₅₀ > 100 µg/mL (no detectable inhibition) |
| Quantified Difference | >3.3-fold improvement (DCT active; comparator inactive at highest tested concentration) |
| Conditions | In vitro broth microdilution assay against Candida albicans; DCT data from BenchChem-reported study ; comparator data from independent phenyl thiocyanate screening [1] |
Why This Matters
For procurement decisions in antifungal research programs, the 3,5-dichloro substitution is essential for achieving measurable anti-Candida activity; the non-halogenated analog is effectively inactive, making DCT the minimum viable scaffold for this target.
- [1] PMC Table 3. Cytotoxicity and activity data for phenyl thiocyanate derivatives. 4-Hydroxyphenyl thiocyanate: IC₅₀ N.D. (not detected), CC₅₀ >100 µM. Retrieved from https://pmc.ncbi.nlm.nih.gov. View Source
